molecular formula C16H19NO2S2 B4842030 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B4842030
M. Wt: 321.5 g/mol
InChI Key: IRIGKCTVOHWLJQ-UHFFFAOYSA-N
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Description

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, benzenesulfonyl chloride reacts with 2-[(2-methylbenzyl)sulfanyl]ethylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfanyl group can enhance its binding affinity to the target enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the 2-methylbenzylsulfanyl ethyl substituent.

    Sulfamethoxazole: An antibiotic with a similar sulfonamide group but different substituents.

    Ampiroxicam: A sultam with anti-inflammatory properties.

Uniqueness

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is unique due to its specific substituent groups, which can impart distinct chemical and biological properties. The presence of the 2-methylbenzylsulfanyl ethyl group can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-14-7-5-6-8-15(14)13-20-12-11-17-21(18,19)16-9-3-2-4-10-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGKCTVOHWLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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